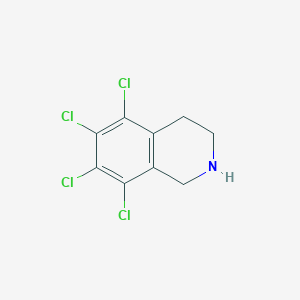
N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a diphenylphosphoryl group, a methylamino group, and a 3-methylpentanoic acid backbone. Its stereochemistry is defined by the (2S,3S) configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid typically involves multi-step organic synthesis. One common approach is the condensation of diphenylphosphoryl chloride with a suitable amine, followed by the introduction of the 3-methylpentanoic acid moiety. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or other reduced forms.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.
Biology
The compound’s chiral nature makes it valuable in biological research, particularly in the study of enzyme interactions and protein folding. It can serve as a model compound for understanding chiral recognition and binding in biological systems.
Medicine
In medicine, (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Chiral amino acids: Other chiral amino acids with similar structural features.
Uniqueness
(2S,3S)-2-((Diphenylphosphoryl)(methyl)amino)-3-methylpentanoic acid stands out due to its specific (2S,3S) configuration and the presence of both diphenylphosphoryl and methylamino groups. This unique combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62369-77-1 |
|---|---|
Molecular Formula |
C19H24NO3P |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S,3S)-2-[diphenylphosphoryl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-4-15(2)18(19(21)22)20(3)24(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18H,4H2,1-3H3,(H,21,22)/t15-,18-/m0/s1 |
InChI Key |
HEFWOAQKSSXHJE-YJBOKZPZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


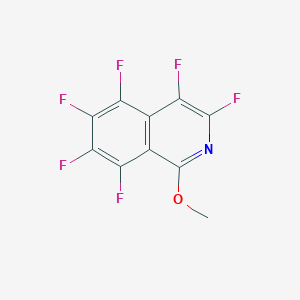
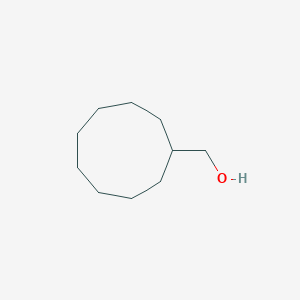
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)
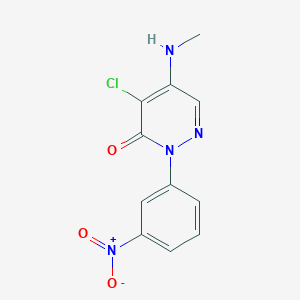


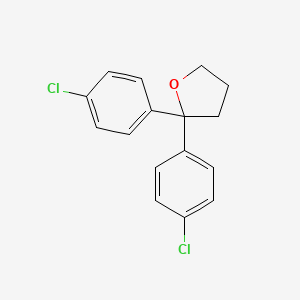


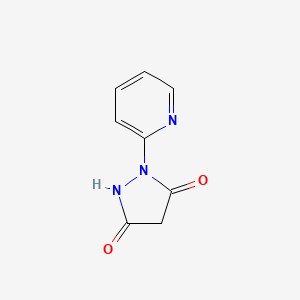
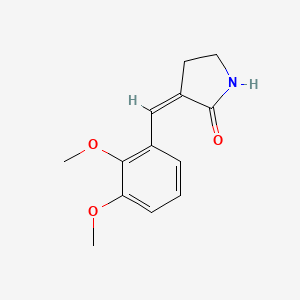
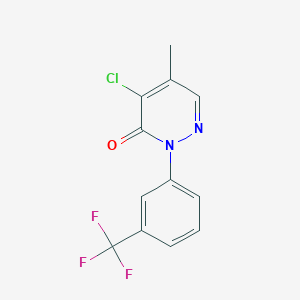
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
